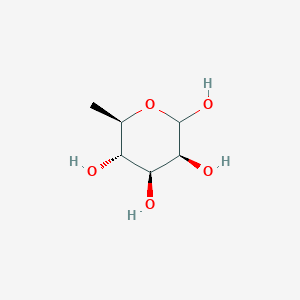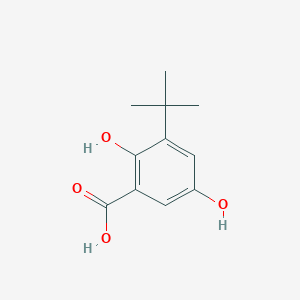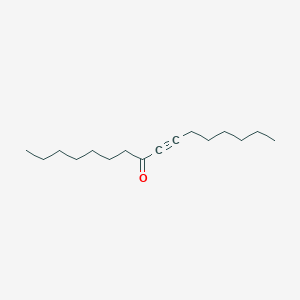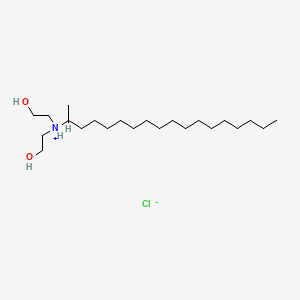![molecular formula C15H7NO3 B14160679 Anthra[1,2-c]isoxazole-6,11-dione CAS No. 36139-44-3](/img/structure/B14160679.png)
Anthra[1,2-c]isoxazole-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthra[1,2-c]isoxazole-6,11-dione is a heterocyclic compound that features an isoxazole ring fused to an anthraquinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Anthra[1,2-c]isoxazole-6,11-dione can be synthesized through various methods. One common approach involves the reaction of anthraquinone with hydroxylamine to form the isoxazole ring. The reaction typically requires an acidic or basic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Anthra[1,2-c]isoxazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkylamines. Reaction conditions typically involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkylamines can lead to the formation of alkylamino derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Anthra[1,2-c]isoxazole-6,11-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of anthra[1,2-c]isoxazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthra[1,2-c][1,3]diazole-6,11-dione: Similar in structure but contains a diazole ring instead of an isoxazole ring.
Anthra[1,2-c][1,2,5]oxadiazole-6,11-dione: Features an oxadiazole ring and exhibits different chemical properties.
Uniqueness
Anthra[1,2-c]isoxazole-6,11-dione is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
36139-44-3 |
|---|---|
Molekularformel |
C15H7NO3 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
naphtho[2,3-g][2,1]benzoxazole-6,11-dione |
InChI |
InChI=1S/C15H7NO3/c17-14-9-3-1-2-4-10(9)15(18)12-11(14)6-5-8-7-19-16-13(8)12/h1-7H |
InChI-Schlüssel |
IRIKYSAFFJRSMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NOC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)

![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)





![N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14160670.png)



